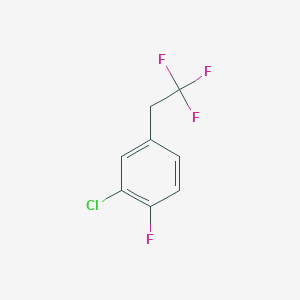![molecular formula C15H17ClFNO2 B1439565 [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride CAS No. 1193389-53-5](/img/structure/B1439565.png)
[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride
Overview
Description
“[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride” is a chemical compound with the molecular formula C15H16FNO2•HCl and a molecular weight of 297.75 . It is used in scientific research and exhibits unique properties that enable its application in various scientific studies.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16FNO2.ClH/c1-18-13-3-2-4-14(8-13)19-10-12-7-11(9-17)5-6-15(12)16;/h2-8H,9-10,17H2,1H3;1H . This code provides a detailed representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Properties
[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride is not directly referenced in the available literature; however, research on closely related compounds provides insight into potential applications and chemical behaviors. Arylcyclohexylamines, which share a core structural resemblance, have been studied for their pharmacophoric contributions towards binding affinities at D2-like receptors. The exploration of two key pharmacophoric groups, 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, has highlighted their impact on the selectivity and potency of synthesized agents for D2-like receptors. This suggests that compounds with structural similarities, potentially including [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride, could be valuable in the study of receptor-ligand interactions and in the design of novel therapeutic agents targeting the central nervous system (Sikazwe et al., 2009).
Fluorophores and Molecular Imaging
The study of fluorophores has significant implications for the development of molecular imaging techniques. Organic fluorophores, including those with fluorine substitutions, have been investigated for their utility in cancer diagnosis through optical imaging. The toxicity and safety profiles of these fluorophores are crucial for their application in vivo. Research demonstrates that while fluorophores like [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride might not be directly studied, related compounds have been assessed for cytotoxicity, tissue toxicity, and in vivo safety, providing a foundation for the development of safe, effective molecular imaging probes (Alford et al., 2009).
Environmental and Toxicological Considerations
The environmental persistence and toxicological impact of chemically related compounds, such as polybrominated diphenyl ethers (PBDEs) and their methoxylated derivatives, have been studied to understand their fate in aquatic systems. These studies are relevant as they reflect on the environmental behavior and potential risks associated with the use and disposal of fluorinated compounds. Understanding the degradation, bioaccumulation, and toxicity of such compounds is essential for assessing the environmental footprint of new chemical entities, including those structurally related to [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride (Hites, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
[4-fluoro-3-[(3-methoxyphenoxy)methyl]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2.ClH/c1-18-13-3-2-4-14(8-13)19-10-12-7-11(9-17)5-6-15(12)16;/h2-8H,9-10,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPFSLAVRYKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=C(C=CC(=C2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B1439482.png)
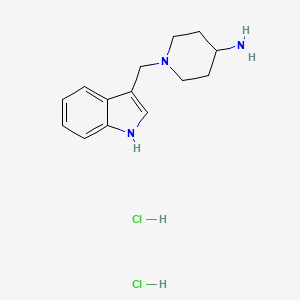
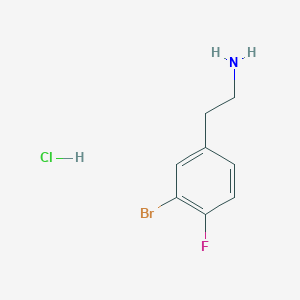
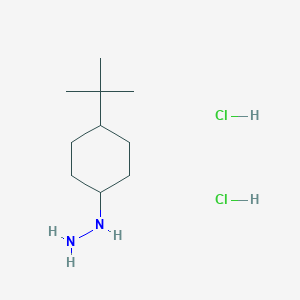

![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1439491.png)
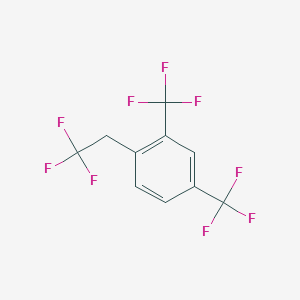
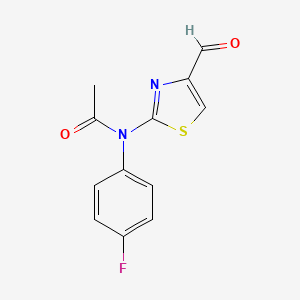
![N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1439497.png)

